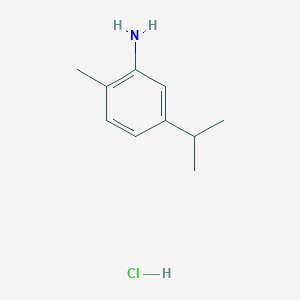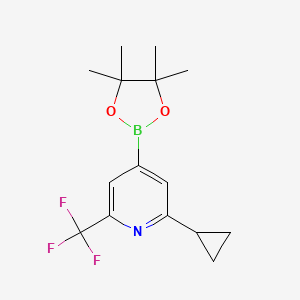![molecular formula C13H30OSi B13938709 Silane, [(1-butylhexyl)oxy]trimethyl- CAS No. 53754-40-8](/img/structure/B13938709.png)
Silane, [(1-butylhexyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Butylhexyl)oxy]trimethylsilane is an organosilicon compound with the molecular formula C13H30OSi . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 1-butylhexyl group. Organosilicon compounds like [(1-Butylhexyl)oxy]trimethylsilane are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
The synthesis of [(1-Butylhexyl)oxy]trimethylsilane typically involves the reaction of 1-butylhexanol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine . The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Analyse Des Réactions Chimiques
[(1-Butylhexyl)oxy]trimethylsilane can undergo various chemical reactions, including:
Applications De Recherche Scientifique
[(1-Butylhexyl)oxy]trimethylsilane has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of [(1-Butylhexyl)oxy]trimethylsilane in chemical reactions often involves the formation of reactive intermediates such as silyl radicals or cations . These intermediates can then participate in various transformations, including hydrosilylation, oxidation, and substitution reactions. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these processes, facilitating the formation of stable products .
Comparaison Avec Des Composés Similaires
[(1-Butylhexyl)oxy]trimethylsilane can be compared with other organosilicon compounds such as:
Trimethylsilane: This compound has a similar structure but lacks the butylhexyl group, making it less hydrophobic and less sterically hindered.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, offering different reactivity and solubility properties.
Phenylsilane: Contains a phenyl group instead of alkyl groups, providing different electronic properties and reactivity patterns.
These comparisons highlight the unique properties of [(1-Butylhexyl)oxy]trimethylsilane, such as its increased hydrophobicity and steric bulk, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
53754-40-8 |
|---|---|
Formule moléculaire |
C13H30OSi |
Poids moléculaire |
230.46 g/mol |
Nom IUPAC |
decan-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
Clé InChI |
QYSRFRQIQZKDFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
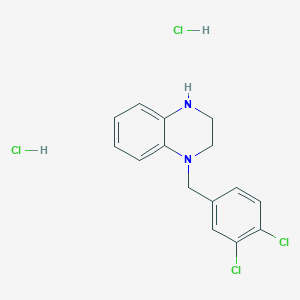
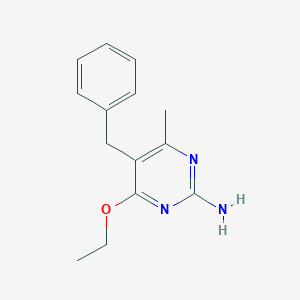

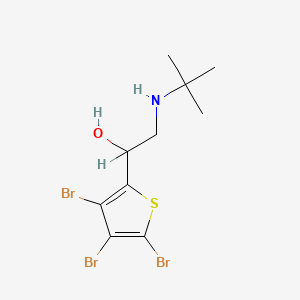

![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)



